

Azido-PEG9-NHS Ester: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azido-PEG9-NHS ester

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This technical guide provides an in-depth overview of **Azido-PEG9-NHS ester**, a versatile heterobifunctional crosslinker, for researchers, scientists, and drug development professionals. This document outlines its chemical properties, applications in bioconjugation and Proteolysis Targeting Chimeras (PROTACs), and detailed experimental protocols.

Core Properties of Azido-PEG9-NHS Ester

Azido-PEG9-NHS ester is a chemical reagent that features a nine-unit polyethylene glycol (PEG) spacer, an azide (-N₃) group, and an N-hydroxysuccinimide (NHS) ester. The hydrophilic PEG spacer enhances solubility in aqueous environments.^{[1][2]} The NHS ester facilitates covalent conjugation to primary amines (-NH₂) on biomolecules, while the azide group enables subsequent "click chemistry" reactions.^{[1][3]}

Property	Value	Source(s)
Molecular Formula	C25H44N4O13	[4]
Molecular Weight	608.64 g/mol	
Purity	>90% to >98%	
Appearance	Pale yellow or colorless oil	
Storage	-20°C with desiccant	
Solubility	Soluble in DMSO, DMF, DCM	

Note: The NHS ester is moisture-sensitive and should be stored in a desiccated environment. Vials should be equilibrated to room temperature before opening to prevent moisture condensation.

Applications in Bioconjugation and Drug Development

The dual functionality of **Azido-PEG9-NHS ester** makes it a valuable tool in various bioconjugation applications, including:

- **Protein and Antibody Labeling:** The NHS ester reacts with primary amines, such as those on lysine residues and the N-terminus of proteins and antibodies, to introduce a bioorthogonal azide handle. This allows for the subsequent attachment of reporter molecules, drugs, or other moieties through click chemistry.
- **PROTAC Synthesis:** **Azido-PEG9-NHS ester** serves as a PEG-based linker in the construction of PROTACs. PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The linker connects the target protein ligand and the E3 ligase ligand.
- **Surface Modification:** The reagent can be used to modify surfaces containing primary amines, introducing azide functionalities for further immobilization of biomolecules.

Experimental Protocols

General Protocol for Protein Labeling with Azido-PEG9-NHS Ester

This protocol describes the covalent attachment of **Azido-PEG9-NHS ester** to a protein.

Materials:

- Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
- **Azido-PEG9-NHS ester**
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
- Desalting column or dialysis equipment

Procedure:

- Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of **Azido-PEG9-NHS ester** in anhydrous DMSO or DMF.
- Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the labeling reaction and should be avoided.
- Labeling Reaction:
 - Add a 20-fold molar excess of the **Azido-PEG9-NHS ester** stock solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
 - Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
- Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM to react with any unreacted NHS ester. Incubate for 10-15 minutes at room temperature.

- Purification: Remove excess, unreacted **Azido-PEG9-NHS ester** using a desalting column or dialysis.
- Characterization and Storage:
 - Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA).
 - The degree of labeling can be assessed by mass spectrometry.
 - Store the labeled protein under conditions optimal for the unlabeled protein.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click chemistry" reaction to conjugate an alkyne-containing molecule to the azide-labeled protein.

Materials:

- Azide-labeled protein
- Alkyne-containing molecule of interest (e.g., a fluorescent dye, biotin, or drug molecule)
- Copper(II) sulfate (CuSO_4)
- Sodium ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Desalting column or dialysis equipment

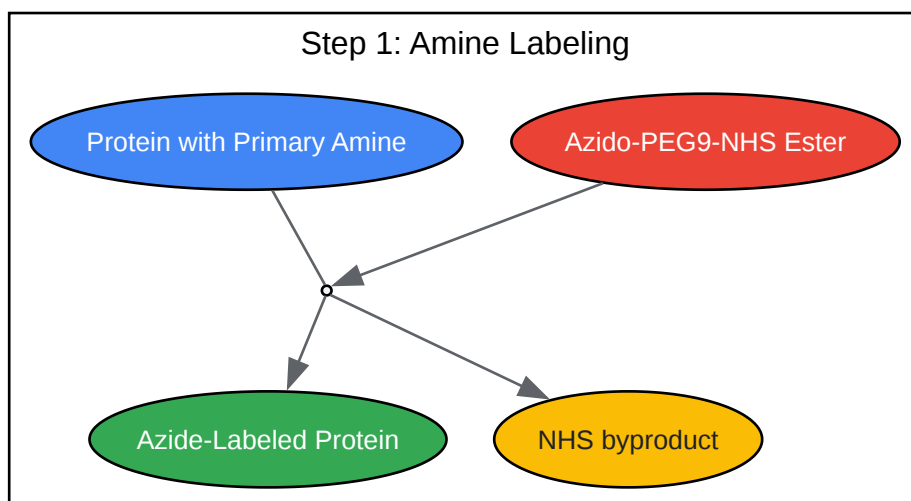
Procedure:

- Reagent Preparation:
 - Prepare a 10 mM stock solution of the alkyne-containing molecule in DMSO.

- Prepare a 50 mM stock solution of CuSO₄ in water.
- Prepare a 500 mM stock solution of sodium ascorbate in water (prepare fresh).
- Prepare a 100 mM stock solution of THPTA in water.
- Click Reaction:
 - In a microcentrifuge tube, combine the azide-labeled protein (final concentration ~1-5 mg/mL), the alkyne-containing molecule (2-5 fold molar excess over the protein), and THPTA (final concentration 1 mM).
 - In a separate tube, premix the CuSO₄ (final concentration 1 mM) and sodium ascorbate (final concentration 5 mM).
 - Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the reaction.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Purification: Remove excess reagents by desalting or dialysis.
- Characterization and Storage:
 - Characterize the final conjugate using appropriate methods such as SDS-PAGE (to observe a shift in molecular weight) and SEC-HPLC for purity assessment.
 - Store the final conjugate under appropriate conditions, protected from light if a fluorophore was used.

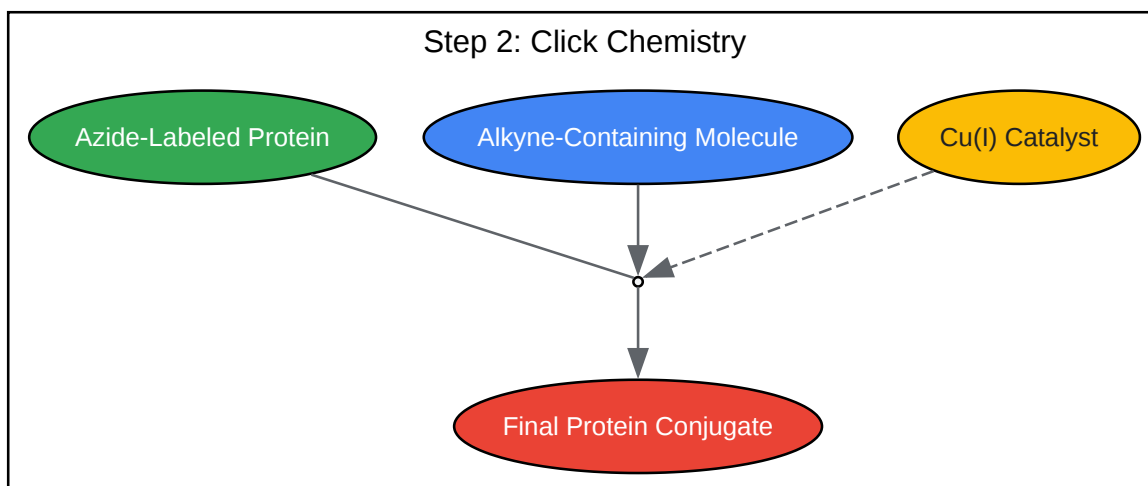
Visualizations

The following diagrams illustrate the key processes involving **Azido-PEG9-NHS ester**.



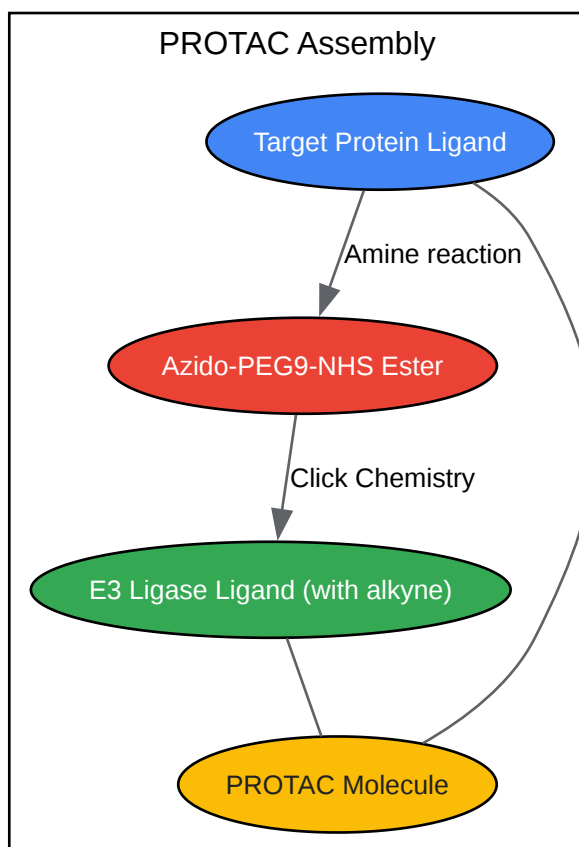
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Caption: Workflow for labeling a protein with **Azido-PEG9-NHS ester**.



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Caption: Copper-catalyzed azide-alkyne cycloaddition (click chemistry).



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- To cite this document: BenchChem. [Azido-PEG9-NHS Ester: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

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